molecular formula C14H7Cl2NO2 B435479 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 117057-32-6

2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B435479
CAS No.: 117057-32-6
M. Wt: 292.1g/mol
InChI Key: AHWYWRYUHZILMU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the isoindole core

Safety and Hazards

The safety and hazards of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been documented. For example, 3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States .

Mechanism of Action

Target of Action

The primary target of 2-(3,4-dichlorophenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely that it influences the dopaminergic pathways . These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement .

Pharmacokinetics

In silico analysis has been used to predict some of these properties . The compound’s bioavailability, which is influenced by its ADME properties, is a critical factor in its pharmacological activity .

Result of Action

One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system .

Action Environment

The action, efficacy, and stability of 2-(3,4-dichlorophenyl)isoindole-1,3-dione can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWYWRYUHZILMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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